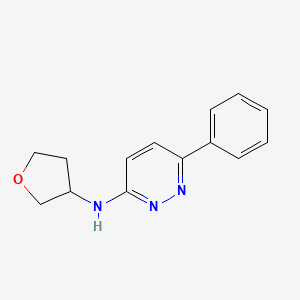![molecular formula C11H14ClN3O2S B5971370 2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5971370.png)
2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTB or Metabolite 1, and it is primarily used in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves the inhibition of various enzymes and proteins in the target cells. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide depend on the target cells and the concentration of the compound used. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In bacterial and fungal cells, it has been found to inhibit cell growth and disrupt cell membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide in lab experiments is its potential applications in cancer research and the development of new antibiotics. However, one of the limitations of using this compound is its toxicity, which can be harmful to both the target cells and the researchers handling the compound.
Direcciones Futuras
There are several future directions related to 2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide. One of the potential directions is the development of new cancer drugs based on the structure of this compound. Another direction is the study of the compound's mechanism of action in more detail to identify new targets for drug development. Additionally, the use of this compound in the development of new antibiotics and antifungal agents is another potential direction for future research.
Métodos De Síntesis
The synthesis of 2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves the reaction of 3-chlorophenol with propionyl chloride followed by the reaction of the resulting product with N-methylhydrazinecarbothioamide. The final product is obtained after purification using various techniques such as chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been extensively studied in the field of biochemistry and pharmacology. It has been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. This compound has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-[2-(3-chlorophenoxy)propanoylamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-7(10(16)14-15-11(18)13-2)17-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H,14,16)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVCJIQQWRHSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine](/img/structure/B5971298.png)
![(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5971301.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5971315.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)isonicotinamide hydrochloride](/img/structure/B5971317.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5971324.png)

![3-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5971346.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5971349.png)
![N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5971353.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971365.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B5971378.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971386.png)